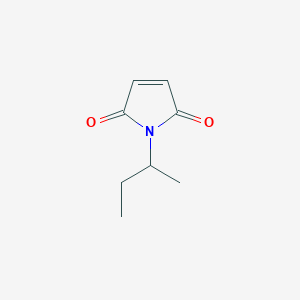
6-Acetyl-2,3-dihydro-1,4-thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic compound that has received significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazine family and is commonly used in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 6-Acetyl-2,3-dihydro-1,4-thiazine is not fully understood. However, it is believed that the compound exerts its biological activity through the interaction with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
6-Acetyl-2,3-dihydro-1,4-thiazine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Acetyl-2,3-dihydro-1,4-thiazine in lab experiments is its ease of synthesis. The reaction conditions are simple and the product can be obtained in high yields. Additionally, this compound has been extensively studied, making it a well-characterized molecule.
However, there are also limitations associated with the use of 6-Acetyl-2,3-dihydro-1,4-thiazine in lab experiments. For example, the compound is relatively unstable and can undergo decomposition under certain conditions. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the study of 6-Acetyl-2,3-dihydro-1,4-thiazine. One area of research is the development of novel materials using this compound as a building block. This could lead to the synthesis of new materials with unique properties and applications.
Another area of research is the investigation of the compound's mechanism of action. This could provide insights into its biological activity and potential applications in medicine.
Finally, there is also potential for the development of new drugs based on 6-Acetyl-2,3-dihydro-1,4-thiazine. Its antimicrobial, antifungal, and anticancer activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 6-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic compound that has received significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, well-characterized nature, and potential biological activities make it a promising candidate for the development of new materials and drugs. Further research is needed to fully understand its mechanism of action and potential applications in medicine and materials science.
Méthodes De Synthèse
The synthesis of 6-Acetyl-2,3-dihydro-1,4-thiazine involves the reaction of acetylacetone and thiosemicarbazide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. This method is simple and efficient, making it a popular choice for the synthesis of 6-Acetyl-2,3-dihydro-1,4-thiazine.
Applications De Recherche Scientifique
6-Acetyl-2,3-dihydro-1,4-thiazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antimicrobial, antifungal, and anticancer activities. It has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
In addition to its medicinal properties, 6-Acetyl-2,3-dihydro-1,4-thiazine has also been studied for its potential applications in the field of materials science. This compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and supramolecular assemblies.
Propriétés
Numéro CAS |
101417-25-8 |
|---|---|
Nom du produit |
6-Acetyl-2,3-dihydro-1,4-thiazine |
Formule moléculaire |
C6H9NOS |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-1,4-thiazin-6-yl)ethanone |
InChI |
InChI=1S/C6H9NOS/c1-5(8)6-4-7-2-3-9-6/h4,7H,2-3H2,1H3 |
Clé InChI |
PKEPXWNGYHVFFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNCCS1 |
SMILES canonique |
CC(=O)C1=CNCCS1 |
Synonymes |
Ethanone, 1-(3,4-dihydro-2H-1,4-thiazin-6-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)







![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)